molecular formula C12H22F2N4 B11731476 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine

Cat. No.: B11731476
M. Wt: 260.33 g/mol
InChI Key: FVPWCXQZQQHOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group, a methyl group, and a dimethylaminopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Methylation: The methyl group is introduced through alkylation reactions using methyl halides or methyl sulfonates.

    Attachment of the Dimethylaminopropylamine Moiety: This step involves the reaction of the pyrazole derivative with 3-(dimethylamino)propylamine under suitable conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the difluoroethyl group or the pyrazole ring, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonates are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, catalysts, or chemical processes. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methylamine
  • [1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(methylamino)propyl]amine
  • [1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(ethylamino)propyl]amine

Uniqueness

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine is unique due to the presence of both the difluoroethyl group and the dimethylaminopropylamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H22F2N4

Molecular Weight

260.33 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C12H22F2N4/c1-10-11(7-15-5-4-6-17(2)3)8-16-18(10)9-12(13)14/h8,12,15H,4-7,9H2,1-3H3

InChI Key

FVPWCXQZQQHOOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.